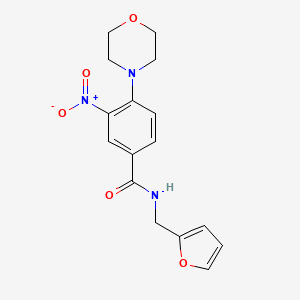

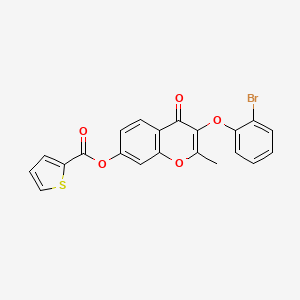

![molecular formula C12H14N2O2 B2968836 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one CAS No. 1221176-81-3](/img/structure/B2968836.png)

2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5,6-Tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one (THSQ) is a heterocyclic compound belonging to the quinazoline family of compounds. It is a natural product that has been isolated from various plant species and has been found to possess a wide range of biological activities. It has been studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

- Antimicrobial Studies : A study focused on synthesizing new derivatives of quinazolinone, including 2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one. These compounds were tested for antibacterial and antifungal activities, showing effectiveness against various pathogens, such as Staphylococcus epidermidis, Salmonella typhi, Proteus mirabilis, and Shigella sonnei, as well as Aspergillus niger and Candida albicans (Poojari et al., 2017).

Cholinesterase Inhibition and Neurodegenerative Disorders

- Cholinesterase Inhibitors : Research on novel spiro- and pyrazolo[1,5-c]quinazolines, related to this compound, identified their potential as cholinesterase inhibitors. This has implications for treating neurodegenerative disorders like Alzheimer's disease (Gálvez et al., 2018).

Chemical Synthesis and Reactions

- Mannich Reaction : A study explored the use of a similar compound, 5',6',7',8'-tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one, in the Mannich reaction. This reaction leads to the formation of a heterocyclic system with an annelated azabicyclic fragment (Markov & Farat, 2012).

Synthesis of Novel Compounds

- Synthesis of Novel Derivatives : Another study reports the synthesis of diverse novel compounds, including tetrahydro-1'H-spiro[pyrazolo[4,3-f]quinoline]-8,5′-pyrimidines, under metal-free conditions. This represents significant advancements in the field of organic synthesis (Patel et al., 2020).

Pharmacological Relevance

- Evaluation as NOP Ligands : Research on compounds structurally related to this compound, specifically spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, evaluated their efficacy as ligands of the nociceptin receptor. This has potential implications for pain management and treatment (Mustazza et al., 2006).

Propriétés

IUPAC Name |

spiro[1,3-dihydroquinazoline-2,4'-oxane]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11-9-3-1-2-4-10(9)13-12(14-11)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZDIGSAXDQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

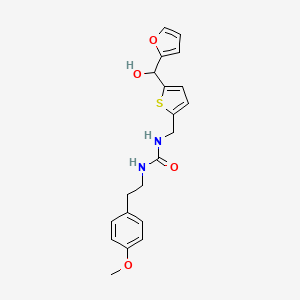

![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)

![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)

![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)

![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)